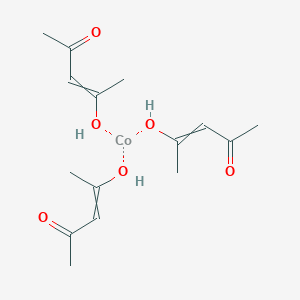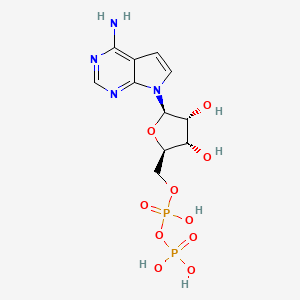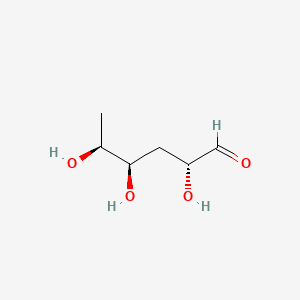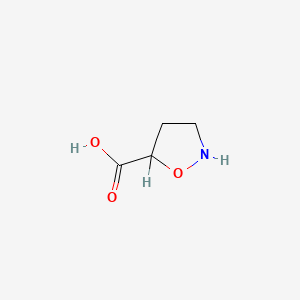
Cobalt;4-hydroxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Co(C5H7O2)3\text{Co}(C_5H_7O_2)_3Co(C5H7O2)3
, is a versatile compound with a variety of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Catalysis
Cobalt(III) acetylacetonate: is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable for speeding up processes such as polymerization and oxidation reactions . The compound’s stability and reactivity under different conditions allow researchers to explore new synthetic pathways and reaction mechanisms.
Material Science
In material science, Cobalt(III) acetylacetonate serves as a precursor for the synthesis of cobalt-based materials. These materials have applications in energy storage, magnetic devices, and as sensors . The compound’s decomposition under controlled conditions can lead to the formation of cobalt oxides or other cobalt compounds with specific properties.
Biomedical Applications
The magnetic properties of cobalt compounds derived from Cobalt(III) acetylacetonate make them suitable for biomedical applications, including magnetic resonance imaging (MRI) and targeted drug delivery systems . The compound’s ability to form stable nanoparticles is particularly useful in creating contrast agents for imaging and carriers for therapeutic agents.
Antimicrobial Activity
Research has shown that cobalt compounds exhibit antimicrobial activity, which can be harnessed for developing new antimicrobial agents. Cobalt(III) acetylacetonate can be used to synthesize cobalt ferrite nanoparticles, which have shown efficacy against various bacteria, especially Gram-negative strains .
Photocatalysis
Cobalt(III) acetylacetonate is also explored for its photocatalytic properties. It can be used in the degradation of dyes and other organic pollutants under light irradiation, contributing to environmental cleanup efforts .
Chemical Vapor Deposition (CVD)
The compound is utilized in chemical vapor deposition processes to fabricate various shapes of carbon nanostructures. This application is significant in the field of nanotechnology, where precise control over material properties is essential .
Vulcanization of Rubber
In the rubber industry, Cobalt(III) acetylacetonate is used as an additive in the vulcanization process. It helps in improving the mechanical properties of rubber, making it more durable and resistant to degradation .
Semiconductor Applications
Metal acetylacetonate complexes, including Cobalt(III) acetylacetonate, find use in the semiconductor industry. They are applied in the production of semiconductors, serving as precursors for metal deposition in various electronic devices .
Safety and Hazards
Orientations Futures
The use of cobalt in the field of artificial photosynthesis, i.e., the conversion of solar energy into fuels, is a promising future direction . The production of hydrogen gas using water as the molecular substrate currently represents one of the most challenging and appealing reaction schemes in this field .
Mécanisme D'action
Target of Action
Cobalt(III) acetylacetonate, also known as Co(acac)3, is a coordination complex derived from the acetylacetonate anion and cobalt ions It is widely used as a precursor for nanoparticle research, polymer science, and catalysis .
Mode of Action
The compound forms a six-membered chelate ring by bonding each oxygen atom of the acetylacetonate anion to the cobalt ion . This structure is crucial for its reactivity and selectivity in various catalytic reactions . The compound is also used to produce homogeneous catalysts by reduction .
Biochemical Pathways
It is known that metal enolates, such as cobalt(iii) acetylacetonate, are used in a plethora of catalyzed reactions . These reactions can influence various biochemical pathways depending on the specific context of use.
Result of Action
Cobalt(III) acetylacetonate has been used for the preparation of a new family of monoporphyrinates, which are interesting for their photochemical and magnetic properties and synthetic applications . It has also been used as a precursor to grow pure Co3O4 with pulsed-spray evaporation chemical vapor deposition .
Propriétés
IUPAC Name |
cobalt;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDJVBXSSLDNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24CoO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |
Source


|
| Record name | Cobalt(III) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cobalt;4-hydroxypent-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)




![N-[3-(4-morpholinyl)propyl]-3-(3-pyridinyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1226030.png)

![1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)
![2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)
![1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone](/img/structure/B1226039.png)
![4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1226040.png)
![1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)